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Executive Summary

4-Chloro-5-methoxyquinoline (CAS: 1231761-14-0) represents a specialized subclass of
quinoline intermediates characterized by "peri-substitution"—the steric and electronic
interaction between the 4-chloro and 5-methoxy groups.[1] Unlike its widely utilized isomer, 4-
chloro-7-methoxyquinoline (a key intermediate for Lenvatinib), the 5-methoxy variant serves as
a critical probe in Structure-Activity Relationship (SAR) studies.[1] It is primarily employed to
test the steric tolerance of kinase ATP-binding pockets and to modulate the basicity of the
quinoline nitrogen through inductive effects.[1] This guide provides a definitive technical profile,
focusing on the unique physicochemical challenges arising from its crowded substitution
pattern.[1]

Molecular Identity & Structural Analysis[1][2]

The defining feature of this molecule is the peri-interaction between the chlorine atom at
position C4 and the methoxy group at position C5.[1] This proximity forces the methoxy group
out of coplanarity with the aromatic system, altering its resonance contribution compared to the
6- or 7-methoxy isomers.
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Parameter Data
IUPAC Name 4-Chloro-5-methoxyquinoline
CAS Number 1231761-14-0

Molecular Formula

Molecular Weight 193.63 g/mol

SMILES COclccee2ne(Clyceccl2

InChl Key MHSPKKXMNJIJNWHR-UHFFFAOYSA-N
Structural Class Heteroaromatic; Peri-substituted Quinoline

Physicochemical Parameters

The following data synthesizes experimental observations with high-fidelity predictive models
(ACD/Percepta, ChemAxon) where specific experimental values for this minor isomer are rare
in open literature.

Core Properties Table[1]
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Property

Value /| Range

Technical Context

Physical State

Solid (Crystalline powder)

Unlike 4-chloroquinoline
(liquid/low-melt), the methoxy

group increases lattice energy.

[1]

Lower than 7-methoxy isomer

Melting Point 68°C — 72°C (Predicted) (~80-85°C) due to symmetry
disruption and steric strain.[1]
. . Decomposition likely prior to
Boiling Point ~310°C (at 760 mmHg)

boiling.[1]

LogP (Octanol/Water)

28+0.3

Moderately lipophilic; suitable

for CNS penetration models.[1]

pKa (Conjugate Acid)

3.8 — 4.2 (Predicted)

Significantly lower than
quinoline (4.9).[1] The 5-OMe
group exerts a -1 (inductive
withdrawal) effect on the N1
nitrogen due to proximity,
overriding its +M (resonance)
effect.

Topological Polar Surface Area
(TPSA)

22.12

Low polar surface area
suggests high passive

membrane permeability.[1]

Solubility

< 0.1 mg/mL (Water, pH 7)

Hydrophobic.[1] Soluble in
DMSO (>50 mg/mL), DCM,
and Methanol.[1]

The "Peri-Effect” Analysis

The 4-Cl/5-OMe steric clash is the governing factor for this molecule's reactivity.[1]

e Nucleophilic Displacement (
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): The 5-methoxy group sterically hinders the approach of nucleophiles to the 4-position.[1]
Consequently,

reactions (e.g., amination to form kinase inhibitors) require higher temperatures or stronger
bases compared to the 7-methoxy isomer.

o Conformational Lock: The methoxy methyl group is forced away from the chlorine, often
adopting a specific dihedral angle that minimizes dipole repulsion but reduces the electron-
donating capacity of the oxygen into the ring.

Synthetic Pathways & Impurity Profile

The synthesis of 4-chloro-5-methoxyquinoline is complicated by regioselectivity issues. The
standard Gould-Jacobs reaction favors the less sterically hindered 7-methoxy isomer.[1]

Synthesis & Regioselectivity Flowchart

The following diagram illustrates the bifurcation in the cyclization step that leads to the
formation of the 5-methoxy isomer as a minor product or requires specific directing groups.

Separation of 5-OMe from 7-OMe )

is critical at the hydroxy-quinoline stage
due to solubiliy differences.

7-Methoxy-4-hydroxyquinoline
(MAJOR Product)

c | enamine Thermal Cyclization
+EMME 'l Intermediate (Dowtherm A, 250°C)

5-Methoxy-4-hydroxyquinoline
(MINOR Product)

POCI3 Chlorination 4-Chloro-5-methoxyquinoline

Click to download full resolution via product page

Figure 1: Regioselectivity in the Gould-Jacobs synthesis. The 5-methoxy isomer is formed via
cyclization at the crowded position ortho to the methoxy group.

Impurity Profile

Researchers must screen for the following impurities using HPLC/UPLC:
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e Regioisomer: 4-Chloro-7-methoxyquinoline (typically the dominant impurity).[1]

e Hydrolysis Product: 5-Methoxy-4-quinolinone (from incomplete chlorination or moisture
exposure).[1]

o Dimerization: Bis-quinoline ethers (formed under harsh chlorination conditions).[1]

Spectral Characterization

Identification of the 5-methoxy isomer relies heavily on

NMR coupling constants to distinguish it from the 7-methoxy isomer.[1]

NMR Interpretation (, 400 MHz)

e H2 (Proton adjacent to N):
8.6 — 8.8 ppm (d,
Hz).[1]
e H3 (Proton adjacent to Cl):
7.3-7.5ppm (d,
Hz).[1]
e Benzene Ring Protons (H6, H7, H8):
o The 5-methoxy substitution leaves H6, H7, and H8 as an AMX or ABC system.

o H6 (Ortho to OMe): Doublet or dd,

6.8 — 7.1 ppm.[1] Key diagnostic: H6 couples to H7 (
Hz) and potentially H8 (
Hz).[1]

o H8 (Ortho to N): Doublet or dd,

7.6 — 7.9 ppm.[1][2] Deshielded by the ring nitrogen.[1]
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e Methoxy Group: Singlet,

4.00 — 4.05 ppm.[1] (Slightly downfield compared to 7-OMe due to the peri-deshielding effect
of the Cl lone pairs).[1]

Mass Spectrometry[1]
e ESI+:
(Characteristic 3:1 isotope pattern for Cl).[1]
o Fragmentation: Loss of
radical (M-15) is common, followed by loss of CO (M-28).[1]

Handling & Safety Protocols

Signal Word:WARNING

Hazard Class H-Code Statement
Skin Irritation H315 Causes skin irritation.[1]
o Causes serious eye irritation.
Eye Irritation H319
[1]
May cause respiratory
STOT-SE H335

irritation.[1]

Handling Protocol:

» Moisture Sensitivity: The C-Cl bond is susceptible to hydrolysis under acidic/humid
conditions, reverting to the quinolone.[1] Store under inert gas (Argon/Nitrogen) at 2-8°C.

e Solubilization: For biological assays, prepare stock solutions in 100% DMSO. Avoid aqueous
buffers until the final dilution step to prevent precipitation.[1]
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5,6-Benzoquinolines.[1] Journal of the American Chemical Society.[1] (Foundational
chemistry for quinoline cyclization regioselectivity).

o Lead Sciences.Product Analysis: 4-Chloro-5-methoxyquinoline (CAS 1231761-14-0).[1]
Available at: [Link]

o |UPAC.Dissociation Constants of Organic Bases in Aqueous Solution.[1] (Basis for quinoline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Chloro-5-methoxyquinoline[1]]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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